

# Cy5 se(mono SO3) chemical structure and molecular weight.

Author: BenchChem Technical Support Team. Date: November 2025

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An In-depth Technical Guide to Cy5 SE (mono SO<sub>3</sub>)

This guide provides a comprehensive overview of the fluorescent dye Cy5 succinimidyl ester (mono SO<sub>3</sub>), a widely utilized tool in biological research and drug development. We will delve into its chemical structure, molecular properties, and common applications, offering detailed experimental protocols and visual representations of its utility.

# **Core Properties and Chemical Structure**

Cy5 SE (mono SO<sub>3</sub>), also known as Cy5 N-Hydroxysuccinimide ester (monosulfonated), is a member of the cyanine dye family, recognized for its far-red fluorescence.[1] The defining features of this molecule are a Cy5 core, a reactive succinimidyl ester (SE) group, and a single sulfonate (SO<sub>3</sub>) group.[1] The succinimidyl ester allows for the covalent labeling of biomolecules, specifically reacting with primary amine groups to form stable amide bonds.[1] The addition of a sulfonate group significantly enhances the dye's water solubility, making it ideal for use in aqueous buffer systems without the need for organic co-solvents that could potentially harm sensitive biological samples.[1][2]

## Quantitative Data Summary

The key quantitative properties of Cy5 SE (mono SO₃) are summarized in the table below for easy reference.



Property	Value	References
Molecular Weight	701.87 g/mol	[3]
701.88 g/mol	[4]	
701.9 g/mol	[1]	_
Molecular Formula	C39H47N3O7S	[4]
CAS Number	400051-84-5	[1][3][4][5]
Excitation Maximum	~649-650 nm	[1]
Emission Maximum	~666-670 nm	[1]

# **Experimental Protocols and Applications**

The unique properties of Cy5 SE (mono SO₃) make it a versatile tool for a variety of applications, including fluorescence microscopy, flow cytometry, and the analysis of nucleic acid-protein interactions.[1] Its ability to covalently label proteins, peptides, and oligonucleotides is fundamental to its utility.[1]

#### General Protein and Oligonucleotide Labeling Protocol

The following is a generalized protocol for the covalent labeling of proteins or amine-modified oligonucleotides with Cy5 SE (mono SO<sub>3</sub>).

- Dissolve the Biomolecule: Prepare a solution of the protein or oligonucleotide to be labeled in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0). The concentration will depend on the specific biomolecule.
- Prepare Cy5 SE (mono SO<sub>3</sub>) Stock Solution: Immediately before use, dissolve the Cy5 SE (mono SO<sub>3</sub>) powder in a small amount of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Labeling Reaction: Add the Cy5 SE (mono SO₃) stock solution to the biomolecule solution.
  The molar ratio of dye to biomolecule will need to be optimized for the specific application but a starting point of 10-20 fold molar excess of the dye is common.



- Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
- Purification: Remove the unreacted, hydrolyzed dye from the labeled biomolecule using size exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.
- Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the labeled conjugate at the protein's absorbance maximum (typically 280 nm) and the dye's absorbance maximum (~650 nm).

### **Workflow for Labeling Biomolecules**

The logical workflow for labeling a biomolecule with Cy5 SE (mono SO<sub>3</sub>) is depicted below. This process involves the reaction of the succinimidyl ester with a primary amine on the target molecule, resulting in a stable, fluorescently labeled conjugate.

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#### References

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- To cite this document: BenchChem. [Cy5 se(mono SO3) chemical structure and molecular weight.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3264930#cy5-se-mono-so3-chemical-structure-and-molecular-weight]



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